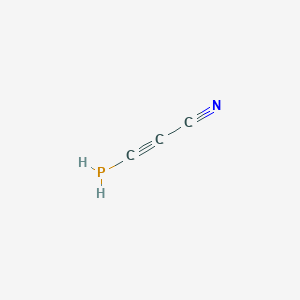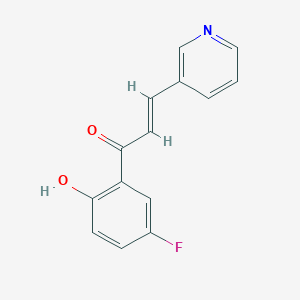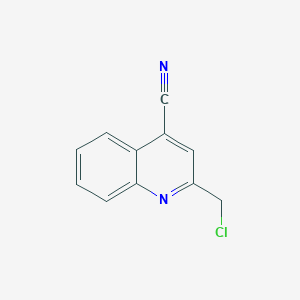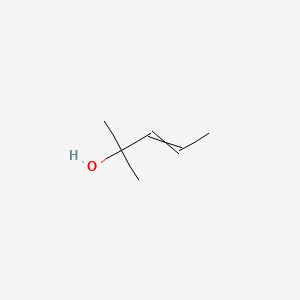![molecular formula C19H18FN3O B14167203 N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide CAS No. 923599-97-7](/img/structure/B14167203.png)
N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide is a compound that belongs to the quinoxaline family, which is known for its diverse biological and pharmaceutical applications. Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have been extensively studied for their potential therapeutic properties .
Méthodes De Préparation
The synthesis of N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline core, which is then further functionalized to introduce the 4-fluorophenyl and 2-methylpropyl groups . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Applications De Recherche Scientifique
N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is being investigated for its potential use in treating various diseases, including bacterial infections and cancer.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. The compound induces apoptosis in cancer cells and disrupts bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide is unique due to its specific functional groups, which confer distinct biological activities. Similar compounds include:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: Another anticancer compound.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in animal feed.
These compounds share the quinoxaline core but differ in their functional groups and specific applications.
Propriétés
Numéro CAS |
923599-97-7 |
|---|---|
Formule moléculaire |
C19H18FN3O |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-[2-(4-fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O/c1-19(2,13-7-9-14(20)10-8-13)12-22-18(24)17-11-21-15-5-3-4-6-16(15)23-17/h3-11H,12H2,1-2H3,(H,22,24) |
Clé InChI |
TYSDIEAIYCBWDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC(=O)C1=NC2=CC=CC=C2N=C1)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)
![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)


![N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14167164.png)


![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)

![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
